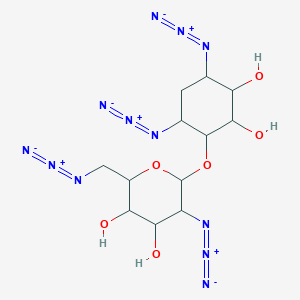
(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol” is a complex organic molecule characterized by multiple azido groups and hydroxyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective azidation, and stereoselective reactions. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl functionalities.
Azidation: Introduction of azido groups using reagents like sodium azide (NaN₃) under specific conditions.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: Azido groups can be reduced to amines using reagents like hydrogen gas (H₂) with a palladium catalyst.
Substitution: Azido groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC (Pyridinium chlorochromate).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles via click chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Click Chemistry: Azido groups are key components in click chemistry, facilitating the formation of triazoles.
Biology
Bioconjugation: Azido groups can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the development of new pharmaceuticals due to the reactivity of azido groups.
Medicine
Antimicrobial Agents: Compounds with azido groups have shown potential as antimicrobial agents.
Cancer Research: Investigated for use in targeted cancer therapies.
Industry
Materials Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, in bioconjugation, the azido groups react with alkynes to form stable triazole linkages via click chemistry. In drug development, the azido groups may be reduced to amines, which can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol: Similar in structure but may differ in the position or number of azido groups.
Azido Sugars: Compounds with azido groups attached to sugar moieties, used in glycosylation reactions.
Azido Alcohols: Compounds with azido and hydroxyl groups, used in various synthetic applications.
Eigenschaften
Molekularformel |
C12H18N12O6 |
|---|---|
Molekulargewicht |
426.35 g/mol |
IUPAC-Name |
5-azido-2-(azidomethyl)-6-(4,6-diazido-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol |
InChI |
InChI=1S/C12H18N12O6/c13-21-17-2-5-8(26)9(27)6(20-24-16)12(29-5)30-11-4(19-23-15)1-3(18-22-14)7(25)10(11)28/h3-12,25-28H,1-2H2 |
InChI-Schlüssel |
LCOVLUDHOJOONX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)N=[N+]=[N-])O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


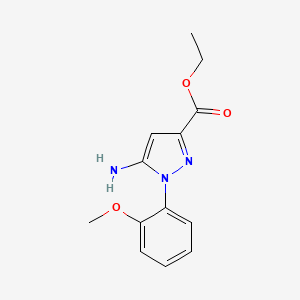


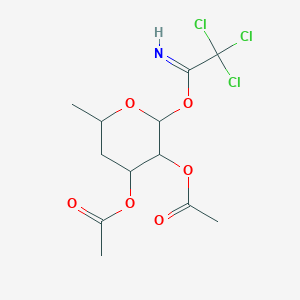




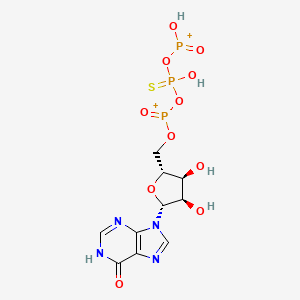
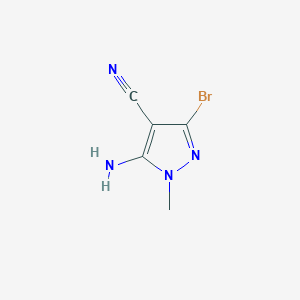

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12065322.png)


